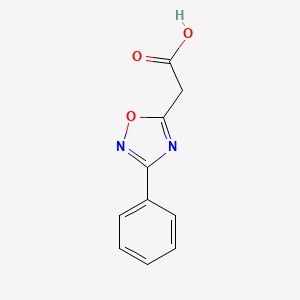

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid

Vue d'ensemble

Description

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid is a heterocyclic compound featuring a five-membered oxadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the reaction of benzohydrazide with chloroacetic acid under basic conditions can yield the desired oxadiazole compound . Another approach involves the use of isatoic anhydrides and amidoximes in a NaOH-DMSO medium at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is tailored to minimize costs and environmental impact while maximizing efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the phenyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazole derivatives .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, modifications of 1,2,4-oxadiazoles have shown effectiveness against pathogenic bacteria such as Clostridioides difficile and multidrug-resistant Enterococcus faecium . Specifically, derivatives of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid have been explored for their potential as novel antimicrobial agents.

Cancer Treatment

Several studies highlight the anticancer potential of 1,2,4-oxadiazole derivatives. For example, compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and SK-MEL-2 (melanoma) . The mechanism often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.65 | Apoptosis via p53 activation |

| Other Derivative A | SK-MEL-2 | 2.41 | Caspase activation |

| Other Derivative B | PANC-1 | 0.75 | HDAC inhibition |

Nematocidal Activity

Recent findings suggest that certain derivatives of the 1,2,4-oxadiazole class exhibit remarkable nematocidal activity. For instance, one compound demonstrated superior efficacy against Bursaphelenchus xylophilus, outperforming traditional nematicides like avermectin . This highlights the potential of these compounds in agricultural pest control.

Study on Antimicrobial Efficacy

A study focused on the modification of 1,2,4-oxadiazole compounds aimed at enhancing their permeability and targeting specific gastrointestinal pathogens. The results indicated that certain analogues maintained antimicrobial activity while being less permeable to intestinal cells . This selective targeting could lead to improved treatment outcomes for gastrointestinal infections.

Investigation into Cancer Therapeutics

Another comprehensive study explored the structure-activity relationship of oxadiazole derivatives in cancer treatment. It was found that specific substitutions on the oxadiazole ring significantly enhanced anticancer activity against various cell lines . The research emphasized the need for further structural modifications to optimize pharmacological profiles.

Mécanisme D'action

The mechanism of action of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through interactions with active sites. For example, oxadiazole derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing neurotransmission . The compound’s interactions with molecular targets and pathways are often studied using computational modeling and biochemical assays.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

- 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid

- 3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

- 3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

Uniqueness

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This combination imparts distinct chemical properties, such as increased acidity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets. Compared to other oxadiazole derivatives, it may offer enhanced biological activity or different pharmacokinetic properties, making it a valuable compound for further research and development .

Activité Biologique

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid is a compound that belongs to the oxadiazole family, known for its diverse biological activities. The unique structure of this compound, which includes an oxadiazole ring and a phenyl group, contributes to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidases (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters. For instance, derivatives of oxadiazole have demonstrated significant inhibitory activity against these enzymes, with IC50 values indicating their potency compared to established inhibitors like biperiden and methylene blue .

- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit antimicrobial properties against various pathogens. Studies have reported compounds with similar structures showing activity against resistant strains of bacteria such as Clostridioides difficile and Enterococcus faecium, suggesting that this compound may also possess similar capabilities .

Biological Activities

The biological activities associated with this compound include:

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cellular models.

- Anticancer Properties : Various studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cell lines. For example, certain derivatives have shown cytotoxic effects against human leukemia and breast cancer cell lines .

- Neuroprotective Effects : The ability to inhibit MAO enzymes suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Case Studies and Experimental Results

Several studies have been conducted to evaluate the biological activities of oxadiazole derivatives:

Propriétés

IUPAC Name |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9(14)6-8-11-10(12-15-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUATJKDOQCWME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801279791 | |

| Record name | 3-Phenyl-1,2,4-oxadiazole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27349-43-5 | |

| Record name | 3-Phenyl-1,2,4-oxadiazole-5-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27349-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-1,2,4-oxadiazole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.